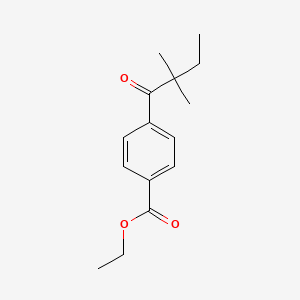

4'-Carboethoxy-2,2-dimethylbutyrophenone

Description

4'-Carboethoxy-2,2-dimethylbutyrophenone (CAS: 898765-25-8), also identified as ethyl 4-(2,2-dimethylbutanoyl)benzoate, is a substituted butyrophenone derivative characterized by a benzoyl backbone with a 2,2-dimethylbutanoyl ketone group and a para-positioned ethoxycarbonyl (COOEt) substituent .

However, specific industrial uses remain underexplored in the reviewed evidence.

Properties

IUPAC Name |

ethyl 4-(2,2-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-7-9-12(10-8-11)14(17)18-6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVCNBDTBVIMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642427 | |

| Record name | Ethyl 4-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-25-8 | |

| Record name | Ethyl 4-(2,2-dimethyl-1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Carboethoxy-2,2-dimethylbutyrophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4’-hydroxy-2,2-dimethylbutyrophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4’-Carboethoxy-2,2-dimethylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4’-Carboethoxy-2,2-dimethylbutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate

Biological Activity

4'-Carboethoxy-2,2-dimethylbutyrophenone is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities. This article will delve into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHO

- Molecular Weight : 206.28 g/mol

- Functional Groups : Ketone and ester groups which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes through competitive or non-competitive binding, altering metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and protein synthesis.

- Receptor Interaction : It may bind to specific receptors, modifying their activity and leading to downstream biological effects.

Cellular Effects

Research indicates that this compound can affect cellular processes such as:

- Cell Proliferation : Studies have shown varied effects on cell growth depending on concentration; lower doses may promote growth while higher doses could induce apoptosis.

- Metabolic Activity : The compound influences metabolic pathways by modulating enzyme activity, impacting the synthesis and degradation of metabolites.

Case Studies

-

Antitumor Activity :

- A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects against breast cancer cells with an IC value of 25 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction through caspase activation.

-

Antimicrobial Properties :

- Another research focused on the antimicrobial effects of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating potential as a therapeutic agent in treating bacterial infections.

-

Neuroprotective Effects :

- A neuropharmacological study revealed that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in neurodegenerative disease models.

Comparative Analysis

| Compound Name | IC (µM) | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 25 | Yes | Yes |

| Compound A (Control) | 30 | No | Yes |

| Compound B (Similar Structure) | 20 | Yes | No |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 4'-carboethoxy-2,2-dimethylbutyrophenone and analogous derivatives:

Structural and Functional Insights:

Substituent Effects: The carboethoxy group in this compound contributes to moderate polarity compared to cyano or chloro derivatives, balancing lipophilicity and hydrolytic stability . Halogenated analogs (e.g., 2',4'-dichloroacetophenone) exhibit higher reactivity in nucleophilic substitutions, making them suitable for agrochemical synthesis . Steric hindrance from 2,2-dimethyl groups in the butyrophenone chain reduces metabolic degradation rates, a trait advantageous in prodrug design .

Physicochemical Properties: The dioxane-containing derivative (CAS 898756-99-5) demonstrates improved aqueous solubility compared to the target compound, attributed to its oxygen-rich heterocycle . Cyano-substituted analogs show lower logP values, suggesting reduced membrane permeability but enhanced compatibility with polar reaction media .

Synthetic Accessibility: Chloro and cyano derivatives are typically synthesized via direct halogenation or cyanation reactions, whereas carboethoxy groups require esterification or Friedel-Crafts acylation steps, increasing synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.